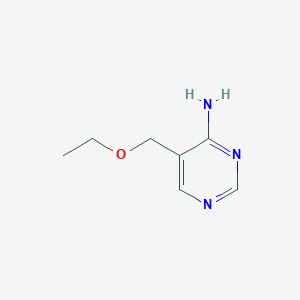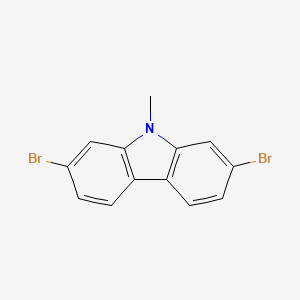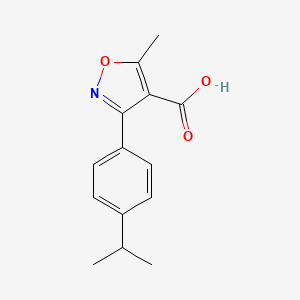
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is an organic compound that features a cyclopentene ring substituted with an acetoxy group and a chloroacetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation, where the cyclopentene derivative reacts with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Chloroacetate Group: The chloroacetate group is introduced through a nucleophilic substitution reaction, where the acetoxy-cyclopentene reacts with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and chloroacetate groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-4-Hydroxy-2-cyclopentenyl 2-Chloroacetate: Similar structure but with a hydroxy group instead of an acetoxy group.
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetoxy and chloroacetate groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H11ClO4 |
|---|---|
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
(4-acetyloxycyclopent-2-en-1-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H11ClO4/c1-6(11)13-7-2-3-8(4-7)14-9(12)5-10/h2-3,7-8H,4-5H2,1H3 |
Clave InChI |
OTYQLQAVVJARKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C=C1)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)







